Pentobarbital

Descripción general

Descripción

Pentobarbital, también conocido como pentobarbitona, es un barbitúrico de acción corta que se ha utilizado ampliamente en medicina e investigación. Fue desarrollado por Ernest H. Volwiler y Donalee L. Tabern en Abbott Laboratories en 1930 . El this compound se utiliza principalmente como sedante, hipnótico y anticonvulsivo. También se ha utilizado en medicina veterinaria para la eutanasia y en algunos países para el suicidio asistido por un médico .

Mecanismo De Acción

El pentobarbital ejerce sus efectos uniéndose a un sitio distinto en el receptor GABA-A, asociado con un canal de iones cloruro. Esta unión aumenta la duración del tiempo durante el cual el canal de iones cloruro permanece abierto, prolongando así el efecto inhibitorio del GABA en el tálamo . Esta acción da como resultado efectos sedantes, hipnóticos y anticonvulsivos. A dosis altas, el this compound puede abrir el canal iónico incluso en ausencia de GABA, lo que lleva a una depresión profunda del sistema nervioso central .

Análisis Bioquímico

Biochemical Properties

Pentobarbital interacts with the GABAA receptor in the central nervous system (CNS). It binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open . This interaction prolongs the post-synaptic inhibitory effect of GABA in the thalamus .

Cellular Effects

This compound, as a CNS depressant, induces drowsiness and relieves tension or nervousness . Little analgesia is conferred by barbiturates; their use in the presence of pain may result in excitation .

Molecular Mechanism

The mechanism of action of this compound involves its binding to a distinct site associated with a Cl- ionopore at the GABAA receptor . This increases the duration of time for which the Cl- ionopore is open, thereby prolonging the post-synaptic inhibitory effect of GABA in the thalamus . All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance .

Temporal Effects in Laboratory Settings

This compound has an apparent disposition half-life of about 22.3 ± 4.0 hours when administered intravenously . After prolonged infusions, this compound may accumulate in adipose tissue .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, in this compound-treated mice, overexpression of KLF4 prolonged the loss of righting reflex (LORR) duration . On a full stomach, this compound is dosed at about 31.5 mg per pound (63 mg/kg) to control seizures .

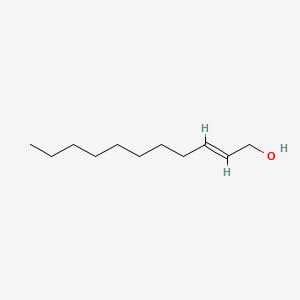

Metabolic Pathways

This compound is metabolized in the liver via oxidation to the inactive metabolite, hydroxythis compound .

Transport and Distribution

This compound quickly distributes into the CNS due to its relatively high lipophilicity . It has an apparent volume of distribution that considerably exceeds the total body water, indicating extensive tissue binding .

Subcellular Localization

Given its lipophilic nature and its known interactions with the GABAA receptor, it is likely that it localizes to regions of the cell where these receptors are present, such as the cell membrane .

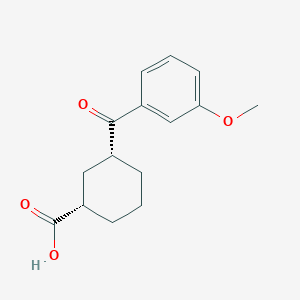

Métodos De Preparación

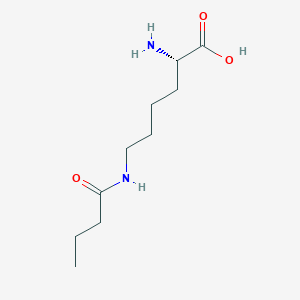

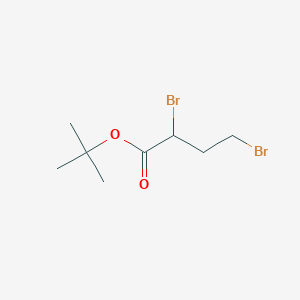

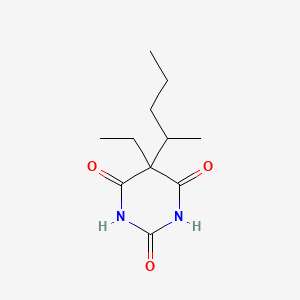

El pentobarbital se sintetiza mediante métodos similares a los utilizados para el amobarbital. La principal diferencia radica en el paso de alquilación, donde el éster α-etilmalónico se alquila con 2-bromopentano en lugar de 1-bromo-3-metilbutano . La ruta sintética implica los siguientes pasos:

Alquilación: El éster α-etilmalónico se alquila con 2-bromopentano.

Ciclación: El producto resultante se somete a ciclación para formar el anillo de barbitúrico.

Purificación: El producto final se purifica para obtener this compound.

Para la producción industrial, el this compound sódico se prepara disolviendo this compound sódico en etanol y propilenglicol, seguido de medición de volumen, filtración y esterilización con agua estéril para inyección .

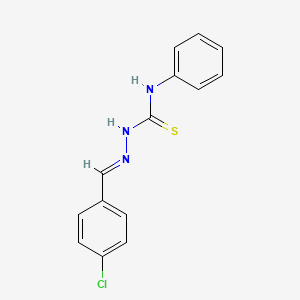

Análisis De Reacciones Químicas

El pentobarbital sufre varias reacciones químicas, entre ellas:

Oxidación: El this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el this compound en sus derivados alcohólicos correspondientes.

Sustitución: El this compound puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

El pentobarbital tiene una amplia gama de aplicaciones de investigación científica:

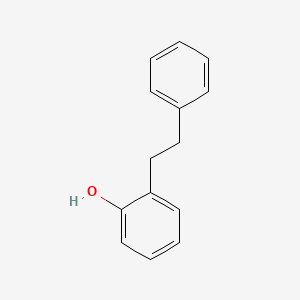

Comparación Con Compuestos Similares

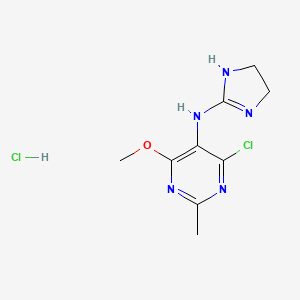

El pentobarbital a menudo se compara con otros barbitúricos como el fenobarbital, el secobarbital y el amobarbital:

Fenobarbital: Un barbitúrico de acción prolongada que se utiliza principalmente como anticonvulsivo.

Secobarbital: Un barbitúrico de acción corta similar al this compound, utilizado para inducir la anestesia.

Amobarbital: Otro barbitúrico de acción corta que se utiliza para propósitos similares al this compound.

El this compound es único debido a su afinidad de unión específica y duración de acción, lo que lo hace adecuado para aplicaciones a corto plazo y uso de emergencia .

Propiedades

IUPAC Name |

5-ethyl-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXRUCMBJFQVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-33-0 (mono-hydrochloride salt) | |

| Record name | Pentobarbital [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7023435 | |

| Record name | Pentobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

A white, hygroscopic, crystalline powder or granules, odorless or with a slight characteristic odor, with a slightly bitter taste. Very sol in water and alcohol; practically insol in ether. A 10% soln in water has pH of 9.6 to 11 and slowly decomposes. /Pentobarbitone sodium/, A fine, white, odorless, crystalline powder with a slightly bitter taste. Sparingly sol in water; slightly sol in alcohol; practically insol in ether. A saturated soln in water has a pH of about 9.5. /Pentobarbital calcium/, Slightly soluble in water; soluble in ethanol, ethyl ether, Very slightly soluble in water and carbon tetrachloride; very soluble in acetone and methyl alcohol, 1 part in 4.5 parts alcohol; 1 part in 4 parts chloroform; 1 part in 10 parts ether, In water, 679 mg/L at 25 °C, 8.64e-01 g/L | |

| Details | Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992) | |

| Record name | Pentobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992) | |

| Record name | Pentobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Yalkowsky SH, Dannenfelser RM; Aquasol Database of Aqueous Solubility. Version 5. College of Pharmacy, Univ of Ariz - Tucson, AZ. PC Version (1992) | |

| Record name | Pentobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Pentobarbital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged. All of these effects are associated with marked decreases in GABA-sensitive neuronal calcium conductance (gCa). The net result of barbiturate action is acute potentiation of inhibitory GABAergic tone. Barbiturates also act through potent (if less well characterized) and direct inhibition of excitatory AMPA-type glutamate receptors, resulting in a profound suppression of glutamatergic neurotransmission., The exact mechanism(s) by which barbiturates exert their effect on the CNS, has not been fully elucidated. However, it is believed that such effects are related, at least partially, to the drugs' ability to enhance the activity of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS, by altering inhibitory synaptic transmissions that are mediated by GABAA receptors. /Barbiturates General Statement/, Although the drugs act throughout the CNS, a site of particular sensitivity is the polysynaptic midbrain reticular formation which is concerned with the arousal mechanism. Barbiturates induce an imbalance in central inhibitory and facilitatory mechanisms influencing the cerebral cortex and the reticular formation. The significance of the effect of barbiturates on neurotransmitters is unclear. It appears that the drugs decrease the excitability of both presynaptic and postsynaptic membranes. It has not been determined which of the various actions of barbiturates at cellular and synaptic levels are responsible for their sedative and hypnotic effects. /Barbiturates General Statement/, Relatively low doses of the barbiturates depress the sensory cortex, decrease motor activity, and produce sedation and drowsiness. In some patients, however, drowsiness may be preceded by a period of transient elation, confusion, euphoria, or excitement, especially after subhypnotic doses of aprobarbital, pentobarbital, or secobarbital. /Barbiturates General Statement/, Larger doses distort judgment, cloud perception, suppress motor activity, and produce drowsiness and sleep. Still larger doses induce anesthesia. Barbiturate-induced sleep differs from physiologic sleep. Barbiturates reduce the rapid eye movement (REM) or dreaming stage of sleep. Stages III and IV sleep are also decreased. Although tolerance develops to the REM-suppressant effects during chronic administration, REM rebound occurs when the drugs are withdrawn, and the patient may experience markedly increased dreaming, nightmares, and/or insomnia. /Barbiturates General Statement/, For more Mechanism of Action (Complete) data for Pentobarbital (22 total), please visit the HSDB record page. | |

| Details | American Society of Health System Pharmacists; AHFS Drug Information 2009. Bethesda, MD. (2009), p. 2579 | |

| Record name | Pentobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | American Society of Health System Pharmacists; AHFS Drug Information 2009. Bethesda, MD. (2009), p. 2579 | |

| Record name | Pentobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from alcohol, White to practically white, fine, powder, Needles from water | |

CAS No. |

76-74-4 | |

| Record name | (±)-Pentobarbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentobarbital [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pentobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pentobarbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentobarbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentobarbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTOBARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I4744080IR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 °C, 129.5 °C | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248 | |

| Record name | Pentobarbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00312 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248 | |

| Record name | Pentobarbital | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3151 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 3-248 | |

| Record name | Pentobarbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

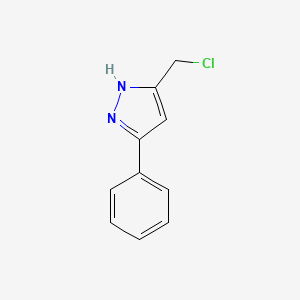

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pentobarbital, like other barbiturates, primarily exerts its effects by binding to GABAA receptors in the central nervous system [, ]. These receptors are ligand-gated chloride channels, and binding of GABA, the primary inhibitory neurotransmitter, leads to their opening, allowing chloride ions to flow into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus depressing neuronal activity [, ].

A: No, research indicates subtype-specific modulation. For instance, this compound strongly potentiates low-efficacy α1β3δ receptor currents, potentially due to GABA acting as a partial agonist at this subtype []. In contrast, it does not potentiate high-efficacy α1β3γ2L receptor currents to the same extent []. This differential modulation suggests that this compound might preferentially enhance tonic inhibition mediated by αβδ receptors compared to phasic inhibition mediated by αβγ receptors [].

A: While GABAA receptor modulation is the primary mechanism, studies suggest this compound can directly interact with voltage-gated sodium channels [, ]. This compound reduces peak inward sodium currents in both brain and muscle sodium channels expressed in cell lines, with similar IC50 values []. This suggests potential contribution to its depressant effects, although the clinical relevance of this interaction requires further investigation [].

ANone: this compound has the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol.

A: While specific SAR data for this compound modifications weren't detailed in the research, it's known that subtle changes in barbiturate structure can drastically alter their pharmacological properties. For instance, the introduction of a methyl group at a specific position can transform a compound from a sedative into a convulsant [].

A: Studies on human brain sodium channels revealed no significant difference in the effects of the two this compound enantiomers []. This indicates that both isomers exhibit similar activity on sodium channels, and other ion channels might be involved in the distinct clinical effects observed with barbiturates [].

A: Research indicates a higher suicide risk among veterinarians compared to the general population, potentially linked to this compound access []. This highlights the importance of secure storage and administrative controls for this compound in veterinary settings to prevent misuse [].

A: this compound is readily absorbed following oral and parenteral administration []. It exhibits a large volume of distribution, indicating extensive tissue penetration, including the brain [, ].

A: this compound is primarily metabolized by the liver, with a small portion excreted unchanged in urine [, , , , ]. Its elimination half-life in dogs was determined to be approximately 8 hours, indicating a relatively slow clearance from the body [].

A: Yes, drugs affecting hepatic enzyme activity can alter this compound pharmacokinetics. For instance, co-administration of alprenolol, a beta-blocker, prolonged this compound-induced sleep time in mice by decreasing its elimination rate []. In vitro studies further confirmed that alprenolol inhibited this compound metabolism by interacting with cytochrome P450 enzymes [].

A: A strong correlation exists between serum this compound concentrations and the severity of its effects, including respiratory and cardiac depression []. This highlights the importance of monitoring serum levels, especially in cases of acute intoxication [].

A: this compound induces dose-dependent sedation, hypnosis, and anesthesia in various animal models [, , , , , ]. Studies in pigeons showed that this compound dose-response curves were often quantal under fixed-ratio schedules, whereas they were graded under fixed-interval schedules, suggesting an influence of reinforcement schedules on drug effects [].

A: Electroencephalographic (EEG) recordings in rats revealed that intracerebroventricular infusion of this compound increased power in the alpha, delta, and theta frequency bands, indicating a transition through different anesthetic depths []. These findings suggest distinct EEG signatures correlating with specific anesthetic stages induced by this compound [].

A: Yes, researchers have employed this compound to investigate brain function. For example, intracerebroventricular injections of this compound in sheep and calves led to increased food intake, suggesting the presence of inhibitory areas in the brain, potentially within the medial hypothalamus, that regulate feeding behavior [].

A: this compound can cause dose-dependent respiratory depression, hypotension, and cardiac depression, especially at higher serum concentrations [, , ]. Prolonged use or high doses can lead to tolerance and dependence [].

A: Interestingly, research suggests a protective effect. In a study using rats, this compound attenuated the blood-brain barrier disruption caused by hyperosmolar mannitol, likely due to its blood pressure-lowering effect []. This finding suggests potential benefits of this compound in conditions involving blood-brain barrier compromise [].

A: Gas chromatography coupled with various detection methods, often involving derivatization techniques like on-column methylation, is a common approach for quantifying this compound in plasma and other biological matrices [, ].

A: Yes, although less common than its central nervous system effects, this compound can induce hypersensitivity reactions. A case report described a 3-month-old child requiring this compound desensitization due to suspected phenobarbital sensitivity []. This highlights the possibility of immune-mediated reactions to barbiturates, necessitating careful management in sensitive individuals [].

A: While not explicitly addressed in the provided research for this compound, barbiturates are known inducers of cytochrome P450 enzymes. Chronic exposure can lead to increased enzyme activity, potentially altering the metabolism of co-administered drugs metabolized by these enzymes [, , ].

A: Studies in beagle puppies revealed that even low doses of this compound could induce cytochrome P450 isoforms, particularly CYP2A and CYP2C, in the liver and small intestine []. This indicates that young animals might be more susceptible to this compound-mediated enzyme induction, potentially influencing the pharmacokinetics of other drugs [].

A: Yes, various alternatives exist, each with its own pharmacological profile and clinical considerations. For instance, in a study comparing anesthetic methods in dogs undergoing femur fracture surgery, isoflurane combined with this compound provided more stable physiological parameters and faster recovery compared to this compound alone []. This highlights the importance of choosing an appropriate anesthetic regimen based on individual patient needs and surgical procedure [].

A: Yes, combinations are frequently employed to achieve optimal anesthetic depth and minimize adverse effects. For instance, a study in cats found that combining sumianxin (a muscle relaxant) with this compound provided effective anesthesia with lower doses of both drugs compared to using this compound alone []. This combination resulted in stable blood pressure and minimal impact on cardiovascular parameters, highlighting the potential benefits of balanced anesthesia techniques [].

A: Yes, this compound has been employed in various research areas. For instance, a study investigated the effects of this compound on acetylcholine levels in different brain regions of mice []. This compound administration led to a dose-dependent increase in acetylcholine levels in most brain regions, except for the cerebellum, where a decrease was observed initially, followed by an increase upon regaining consciousness []. These findings provide insights into the complex interactions between this compound and cholinergic neurotransmission in the brain.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)

![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)